Product packaging for 4-(Chloromethyl)benzo[d]isothiazole(Cat. No.:)

4-(Chloromethyl)benzo[d]isothiazole

Cat. No.: B13659021
M. Wt: 183.66 g/mol
InChI Key: HMWLVGCQOGDNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)benzo[d]isothiazole is a versatile chemical reagent and synthetic intermediate designed for research and development applications. This compound features a benzo[d]isothiazole heterocyclic system, a structure recognized for its significant biological potential . The reactive chloromethyl group at the 4-position makes this molecule a particularly valuable building block for further chemical modification and the synthesis of more complex target molecules. Researchers utilize this functional group for nucleophilic substitution reactions, metal-catalyzed cross-couplings, and as a handle for constructing molecular hybrids . The isothiazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antifungal, antibacterial, and antiviral properties . Furthermore, isothiazole derivatives have shown promise in the design of ligands for metal complexes, which can be applied in catalysis and materials science . The chloromethyl derivative is especially useful in exploring structure-activity relationships and in the development of new active substances, particularly in the fields of drug discovery and agrochemicals . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions, wearing suitable personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNS B13659021 4-(Chloromethyl)benzo[d]isothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

4-(chloromethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H6ClNS/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2

InChI Key

HMWLVGCQOGDNOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1)CCl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Chloromethyl Benzo D Isothiazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The most prominent feature of 4-(chloromethyl)benzo[d]isothiazole's reactivity is the susceptibility of the chloromethyl group to nucleophilic substitution. The chlorine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles, providing a straightforward route to a diverse range of 4-substituted benzo[d]isothiazole derivatives.

Exploration of Diverse Nucleophiles

A variety of nucleophiles have been successfully employed in substitution reactions with chloromethyl-substituted aromatic and heteroaromatic systems, indicating a broad scope of potential transformations for this compound. Analogous reactions with similar substrates, such as 2-(chloromethyl)-benzo[d]thiazole, demonstrate the feasibility of these transformations. For instance, the reaction of 2-(chloromethyl)-benzo[d]thiazole with various 2-hydroxy-substituted aryl methanones in the presence of a base like potassium carbonate proceeds smoothly to afford the corresponding ether-linked benzothiazole (B30560) derivatives. jyoungpharm.org This suggests that this compound would readily react with phenoxides and other oxygen-based nucleophiles.

Nitrogen nucleophiles, such as primary and secondary amines, are also expected to react efficiently. The synthesis of various benzothiazole derivatives has been achieved by reacting 4-(chloromethyl)benzoyl chloride with 2-aminobenzothiazoles, followed by reaction with piperazine (B1678402) derivatives, highlighting the reactivity of the chloromethyl group towards amines. nih.gov This indicates that 4-(aminomethyl)benzo[d]isothiazole derivatives can be readily prepared.

Sulfur nucleophiles, such as thiols and thiophenols, are also excellent candidates for nucleophilic substitution, leading to the formation of the corresponding thioether derivatives. The synthesis of various isothiazole (B42339) derivatives has been documented, showcasing the versatility of this heterocyclic core in forming new carbon-sulfur bonds. researchgate.net

The following table summarizes the expected reactivity of this compound with a range of nucleophiles based on analogous systems.

Nucleophile TypeExample NucleophileExpected Product
Oxygen NucleophilesPhenols, Alcohols4-(Alkoxymethyl)benzo[d]isothiazole, 4-(Aryloxymethyl)benzo[d]isothiazole
Nitrogen NucleophilesAmines, Azides4-(Aminomethyl)benzo[d]isothiazole, 4-(Azidomethyl)benzo[d]isothiazole
Sulfur NucleophilesThiols, Thiophenols4-(Thiomethyl)benzo[d]isothiazole derivatives
Carbon NucleophilesCyanide, Grignard Reagents4-(Cyanomethyl)benzo[d]isothiazole, 4-Alkyl/Aryl-substituted methylbenzo[d]isothiazoles

Regioselectivity and Stereoselectivity Considerations in Substitution Reactions

In nucleophilic substitution reactions of this compound, the primary site of attack is the benzylic carbon of the chloromethyl group. This is due to the inherent reactivity of benzylic halides and the stability of the corresponding transition state. The alternative, nucleophilic aromatic substitution on the benzo[d]isothiazole ring, is generally less favorable under standard nucleophilic substitution conditions.

For a substitution reaction to occur on the aromatic ring, harsh conditions or the presence of strong electron-withdrawing groups on the ring are typically required. The benzo[d]isothiazole ring itself is relatively electron-rich, which disfavors nucleophilic attack. Therefore, under typical conditions for SN2 or SN1 reactions, the substitution will be highly regioselective for the chloromethyl group.

Stereoselectivity is generally not a factor in these reactions unless the nucleophile or the resulting product contains a chiral center. The carbon of the chloromethyl group is not a stereocenter, and the substitution reaction itself does not typically create one.

Electrophilic Aromatic Substitution on the Benzo[d]isothiazole Core (if influenced by chloromethyl group)

The influence of the 4-chloromethyl group on electrophilic aromatic substitution (EAS) on the benzo[d]isothiazole core is a nuanced consideration. The chloromethyl group is generally considered to be a weak activating group and an ortho-, para-director due to the interplay of its inductive and hyperconjugative effects. The electron-withdrawing inductive effect of the chlorine atom deactivates the ring, while hyperconjugation from the C-H bonds of the methyl group can donate electron density to the ring, favoring ortho and para substitution.

In the context of the benzo[d]isothiazole ring system, the directing effects of the fused isothiazole ring itself must also be considered. The isothiazole ring is a heterocyclic system with two heteroatoms, which can influence the position of electrophilic attack on the fused benzene (B151609) ring. The inherent reactivity of the benzo[d]isothiazole core towards electrophiles will be a combination of the directing effects of the isothiazole moiety and the 4-chloromethyl substituent. Without specific experimental data on the electrophilic substitution of this compound, predicting the exact regiochemical outcome is challenging. However, it is anticipated that electrophilic attack would likely occur at positions on the benzene ring that are activated by both the chloromethyl group and the electronic nature of the fused isothiazole ring.

Rearrangement Reactions Involving the Chloromethyl Group

Currently, there is a lack of specific literature detailing rearrangement reactions that directly involve the chloromethyl group of this compound. While rearrangements are a known class of reactions in organic chemistry, often prompted by the formation of carbocation intermediates or other reactive species, no such transformations have been reported for this specific compound. researchgate.net The stability of the benzo[d]isothiazole ring system may disfavor conditions that would typically lead to skeletal rearrangements.

Catalyst-Mediated Transformations and Functional Group Interconversions

The chemical versatility of this compound is significantly expanded through catalyst-mediated transformations, which allow for a wide range of functional group interconversions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net While specific examples with this compound are not extensively documented, its structural similarity to other aryl halides suggests it would be a suitable substrate for reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would typically involve the conversion of the chloromethyl group to a more reactive species, such as a Grignard reagent or an organozinc compound, or direct coupling if conditions are suitable. Palladium-catalyzed cross-coupling reactions have been successfully applied to other benzothiazole derivatives, for instance, in the coupling of benzothiazoles with thiophenes and thiazoles. rsc.orgresearchgate.net

Phase-transfer catalysis offers a mild and efficient method for conducting reactions between reactants in immiscible phases. beilstein-journals.org For this compound, a phase-transfer catalyst could facilitate nucleophilic substitution reactions with a variety of aqueous-soluble nucleophiles, avoiding the need for harsh, anhydrous conditions.

Lewis acid catalysis can also play a role in activating the chloromethyl group towards nucleophilic attack or in promoting other transformations. For instance, a Lewis acid could coordinate to the chlorine atom, making it a better leaving group and facilitating substitution reactions. Visible-light-mediated reactions have also been shown to be effective for transformations of benzo[d]isothiazole derivatives, such as the aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, which can lead to ring-expansion products. rsc.org

Strategic Applications of 4 Chloromethyl Benzo D Isothiazole As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Architectures

The reactive nature of the chloromethyl group in 4-(chloromethyl)benzo[d]isothiazole makes it an ideal starting point for the synthesis of more complex, fused heterocyclic systems. This reactivity can be harnessed in various ways to build intricate molecular frameworks.

While direct examples of intramolecular ring-closing reactions involving the 4-chloromethyl group of this compound to form fused systems are not extensively documented in readily available literature, the principles of heterocyclic synthesis suggest its significant potential. The chloromethyl group is a potent electrophile, capable of reacting with nucleophiles to form new rings. For instance, a hypothetical reaction could involve the introduction of a nucleophilic moiety at the 5-position of the benzo[d]isothiazole ring, which could then undergo an intramolecular cyclization with the 4-chloromethyl group to yield a novel tricyclic system. The feasibility of such reactions is supported by numerous examples of ring-closing metathesis and other cyclization strategies used to create complex heterocyclic structures.

The this compound unit can be incorporated into larger polycyclic frameworks through intermolecular reactions. The chloromethyl group serves as a versatile anchor point for attaching the benzo[d]isothiazole moiety to other cyclic or polycyclic structures. For example, it can react with nucleophilic sites on other heterocyclic systems, effectively "stitching" the two ring systems together. This approach is valuable in the synthesis of novel compounds with extended conjugation or specific three-dimensional arrangements, which are of interest in materials science and medicinal chemistry.

Role in Scaffold Derivatization for Advanced Chemical Research

The derivatization of the benzo[d]isothiazole scaffold is crucial for the exploration of its structure-activity relationships (SAR) in various biological contexts. The 4-(chloromethyl) group provides a convenient and efficient means to introduce a wide variety of functional groups and molecular fragments onto the core structure. mdpi.comnih.gov

The electrophilic nature of the chloromethyl group allows for facile nucleophilic substitution reactions. This enables the introduction of a diverse array of substituents, including ethers, thioethers, amines, and esters, by reacting this compound with the corresponding alcohols, thiols, amines, and carboxylates. This versatility is instrumental in generating libraries of compounds for high-throughput screening in drug discovery programs. For instance, the synthesis of novel Schiff bases from benzo[d]isothiazole derivatives has been explored for their potential biological activities. mdpi.com

A representative example of such derivatization, although on the isomeric 2-(chloromethyl)-benzo[d]-thiazole, highlights the utility of the chloromethyl group. In a study, 2-(chloromethyl)-benzo[d]-thiazole was reacted with various 2-hydroxysubstitutedaryl-(substitutedaryl)-methanones to produce a series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones. This reaction demonstrates the principle of using the chloromethyl group as a linker to connect the benzothiazole (B30560) scaffold to other complex molecular fragments, a strategy directly applicable to this compound for creating novel chemical entities for pharmacological evaluation.

Table 1: Examples of Nucleophiles for Derivatization

Nucleophile ClassExample ReagentResulting LinkagePotential Application
AlcoholsPhenolEtherMedicinal Chemistry
ThiolsThiophenolThioetherMaterials Science
AminesAnilineAmineAgrochemicals
CarboxylatesBenzoic acidEsterProdrug Synthesis

Utilization in Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.combeilstein-journals.orgfrontiersin.org The incorporation of this compound into MCRs would provide a rapid and efficient route to novel and diverse benzo[d]isothiazole-containing compounds.

While specific examples of MCRs employing this compound are not prevalent in the literature, its chemical properties make it a promising candidate for such reactions. The chloromethyl group can act as a reactive component in various MCRs. For instance, in a hypothetical Ugi-type reaction, this compound could potentially be used as the alkyl halide component, reacting with an amine, a ketone or aldehyde, and an isocyanide to generate a complex alpha-acylamino amide derivative of benzo[d]isothiazole. The development of MCRs involving this building block would significantly expand the chemical space accessible from the benzo[d]isothiazole scaffold. nih.govreed.edu

Advanced Spectroscopic Characterization Techniques for Elucidating Reaction Products and Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, chemists can map the connectivity and spatial relationships of atoms within a molecule.

For benzo[d]isothiazole derivatives, NMR is crucial for confirming the substitution pattern on the bicyclic ring system and verifying the integrity of attached functional groups. nih.gov In the case of 4-(Chloromethyl)benzo[d]isothiazole, ¹H NMR would be expected to show distinct signals for the protons on the benzene (B151609) ring and a characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the chloromethyl group. The chemical shift of these methylene protons is influenced by the adjacent chlorine atom and the aromatic system. For example, in the isomeric compound 2-(chloromethyl)-benzo[d]-thiazole, the methylene protons appear as a singlet at a chemical shift (δ) of 4.96 ppm. jyoungpharm.org The aromatic protons typically appear in the range of δ 7.0-8.5 ppm, with their specific shifts and coupling patterns revealing their positions on the benzene portion of the molecule. jyoungpharm.org

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom. researchgate.net The carbon of the chloromethyl group would have a characteristic chemical shift, while the carbons of the benzo[d]isothiazole core would appear in the aromatic region (typically δ 120-155 ppm), with quaternary carbons often showing different intensities. nih.gov

To resolve complex structures and make unambiguous assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.govresearchgate.net

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the proton network within the benzene ring. researchgate.net

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. nih.gov

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for assigning quaternary carbons and confirming the connection of the chloromethyl group to the C4 position of the benzo[d]isothiazole ring. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzothiazole (B30560)/Benzoisothiazole Scaffolds Data is illustrative, based on related structures found in the literature.

Atom/Group Technique Typical Chemical Shift (δ, ppm) Reference
Ar-H ¹H NMR 7.0 - 8.5 jyoungpharm.org
-C H₂Cl ¹H NMR ~4.9 jyoungpharm.org
C H₂Cl ¹³C NMR ~45 researchgate.net
Aromatic C ¹³C NMR 120 - 155 nih.gov
C =N ¹³C NMR >150 researchgate.net

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, a low-resolution mass spectrum would be used to confirm the formation of the product by identifying the molecular ion peak (M⁺). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak (M+2) that is approximately one-third the intensity of the main M⁺ peak. For instance, the related compound 2-(chloromethyl)-benzo[d]-thiazole shows a molecular ion peak at m/z 183.6 (M⁺). jyoungpharm.org

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, confirming its chemical formula. jyoungpharm.org

Electron impact (EI) ionization is a common technique that causes the molecule to fragment in a reproducible manner. The study of these fragmentation patterns can help to confirm the structure. nih.gov For benzo[d]isothiazole and related structures, fragmentation often involves the cleavage of bonds within the heterocyclic ring or the loss of substituents. nih.govrsc.org The loss of a chlorine radical (·Cl) or a chloromethyl radical (·CH₂Cl) from the parent molecule are plausible fragmentation pathways that would result in characteristic daughter ions. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently used to separate and identify benzothiazole derivatives and their metabolites in complex mixtures. nih.govnih.gov

Table 2: Expected Mass Spectrometry Data for this compound Based on the molecular formula C₈H₆ClNS and data from related compounds.

Ion Type Technique Expected m/z Significance Reference
Molecular Ion [M]⁺ LC-MS, GC-MS ~183/185 Confirms molecular weight and shows Cl isotope pattern. jyoungpharm.org
[M-Cl]⁺ EI-MS ~148 Fragmentation via loss of chlorine atom. nih.gov
[M-CH₂Cl]⁺ EI-MS ~134 Fragmentation via loss of chloromethyl group. nih.gov
Benzodithiophene Radical Cation EI-MS Varies Characteristic fragment of the core ring system. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation of Complex Derivatives

While obtaining suitable single crystals of this compound itself may depend on its physical properties, derivatives are frequently analyzed to understand the core structure and intermolecular interactions. researchgate.net For example, the crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide was determined by single-crystal X-ray diffraction, revealing the precise spatial arrangement of the two connected heterocyclic rings. researchgate.net Similarly, studies on other benzothiazole and isothiazole (B42339) derivatives provide detailed structural parameters. researchgate.netnih.gov

The analysis involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of an electron density map, from which the positions of the atoms can be determined. researchgate.net The resulting structural data includes:

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal.

Space group: The symmetry elements present in the crystal lattice.

Atomic coordinates: The precise position of every atom in the unit cell.

Bond lengths and angles: Definitive measurements that confirm the molecular geometry. researchgate.net

This technique is particularly crucial when complex stereochemistry is involved or to analyze noncovalent interactions, such as hydrogen bonding or π-stacking, that dictate the packing of molecules in the solid state. nih.gov

Table 3: Representative Crystallographic Data for Benzoisothiazole Derivatives Data is illustrative of the parameters obtained from X-ray crystallography.

Parameter Description Example Reference
Crystal System The crystal family (e.g., Monoclinic, Orthorhombic). researchgate.net
Space Group The specific symmetry of the crystal (e.g., P2₁/c). researchgate.net
Bond Lengths (Å) The distance between the nuclei of two bonded atoms (e.g., C-S, C-N). researchgate.net
Bond Angles (°) The angle formed between three connected atoms (e.g., C-S-N). researchgate.net
Interplanar Angle (°) The angle between the planes of different ring systems in a molecule. nih.gov

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis in Synthetic Contexts

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are workhorse techniques for identifying functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹). For this compound, an IR spectrum would be used to confirm the presence of key structural elements. Characteristic absorption bands would include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹. researchgate.net

C=C and C=N ring stretching: Found in the 1600-1450 cm⁻¹ region, confirming the aromatic and heterocyclic core. jyoungpharm.org

C-Cl stretching: Generally appears in the 800-600 cm⁻¹ region.

The presence and position of these bands provide quick, qualitative confirmation that the desired functional groups are present in the synthesized product. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. researchgate.net Benzo[d]isothiazole, being an aromatic heterocyclic system, exhibits characteristic absorption bands in the UV region. The UV spectrum of benzothiazole, a related isomer, shows absorption maxima (λ_max) around 220, 250, and 285 nm. researchgate.netnist.gov The exact position and intensity of these bands are influenced by the solvent and the nature and position of substituents on the ring. researchgate.netresearchgate.net This technique is useful for confirming the presence of the conjugated benzo[d]isothiazole core and can be used to monitor reactions that involve changes to this chromophore.

Table 4: Characteristic IR and UV-Vis Absorption Data for Benzothiazole/Benzoisothiazole Scaffolds Data is illustrative, based on related structures found in the literature.

Technique Functional Group / System Typical Absorption Range Reference
IR Spectroscopy Aromatic C-H Stretch 3000 - 3100 cm⁻¹ researchgate.net
IR Spectroscopy C=C / C=N Ring Stretch 1450 - 1600 cm⁻¹ jyoungpharm.org
IR Spectroscopy C-Cl Stretch 600 - 800 cm⁻¹ -
UV-Vis Spectroscopy π → π* Transitions (Benzene Ring) ~250 - 260 nm researchgate.net
UV-Vis Spectroscopy π → π* Transitions (Heterocyclic System) ~285 - 330 nm researchgate.netnist.gov

Computational and Theoretical Investigations of 4 Chloromethyl Benzo D Isothiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of benzo[d]isothiazole derivatives. These methods allow for the detailed analysis of molecular orbitals and the prediction of various reactivity descriptors.

A study on benzothiazole (B30560) derivatives utilized DFT calculations with the B3LYP functional and a 6-311G(d,p) basis set to investigate their electronic structure. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as the energy gap (ΔE) between them is a key indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron to a higher energy state, indicating higher reactivity. mdpi.com

For a series of studied benzothiazole derivatives, the HOMO-LUMO energy gaps were found to be in the range of 4.46 to 4.73 eV. mdpi.com This data, along with other calculated parameters like polarizability and hyperpolarizability, provides a comprehensive picture of the electronic characteristics of these compounds. mdpi.com The distribution of electron density, often visualized through mapping the molecular electrostatic potential (MESP), further aids in identifying the regions of the molecule that are most likely to engage in electrophilic or nucleophilic interactions.

Table 1: Electronic Properties of Benzothiazole Derivatives from DFT Calculations

Compound Derivative HOMO (eV) LUMO (eV) HOMO-LUMO Gap (ΔE) (eV)
Derivative 1 -6.54 -1.81 4.73
Derivative 2 -6.78 -2.12 4.66
Derivative 3 -6.62 -2.01 4.61
Derivative 4 -6.91 -2.45 4.46

This table presents data for benzothiazole derivatives as an illustrative example of the types of parameters calculated in quantum chemical studies.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and reaction pathways of molecules over time. These simulations can provide insights into how a molecule like 4-(chloromethyl)benzo[d]isothiazole might interact with other molecules or surfaces, and how it might undergo chemical transformations.

In the context of drug design, MD simulations are used to study the dynamic behavior of ligand-protein complexes. wjahr.com For benzothiazole derivatives, MD simulations can explore their conformational flexibility and stability when bound to a biological target, such as an enzyme. wjahr.combiointerfaceresearch.com This information is critical for understanding the molecular determinants of binding affinity and for the rational design of more potent and selective therapeutic agents. wjahr.com

Conformational Analysis and Tautomerism Studies

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For a molecule like this compound, the orientation of the chloromethyl group relative to the benzo[d]isothiazole ring system is of interest.

Computational methods, such as those based on DFT, can be used to determine the most stable conformations by calculating the potential energy surface as a function of specific dihedral angles. While specific conformational analysis studies on this compound are not prevalent in the literature, computational studies on other benzothiazole derivatives have been performed to determine their optimized geometries and thermodynamic properties. mdpi.com

Tautomerism, the interconversion of structural isomers, is another important aspect that can be investigated using computational methods. For molecules containing heterocyclic rings like benzo[d]isothiazole, different tautomeric forms may exist in equilibrium. Quantum chemical calculations can predict the relative energies of these tautomers, providing insight into which form is likely to be predominant under different conditions.

Structure-Reactivity Relationship Predictions

The prediction of structure-reactivity relationships is a cornerstone of computational chemistry, aiming to link the molecular structure of a compound to its chemical reactivity. For this compound, understanding these relationships is key to predicting its behavior in various chemical environments.

Structure-activity relationship (SAR) studies on benzothiazole derivatives have highlighted the importance of the substitution pattern on the benzene (B151609) and thiazole (B1198619) rings in modulating their biological activity. wjahr.com The nature and position of substituents can influence steric hindrance, electronic properties, and lipophilicity, which in turn affect interactions with biological targets. wjahr.com

Quantitative structure-activity relationship (QSAR) analysis is a computational technique that seeks to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. wjahr.com By developing QSAR models for benzothiazole derivatives, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. wjahr.com Molecular docking studies, which predict the binding mode and affinity of a ligand to a receptor, are often used in conjunction with QSAR to provide a more complete understanding of the structure-activity landscape. wjahr.comdntb.gov.ua

Future Perspectives and Emerging Research Avenues for Chloromethylated Benzo D Isothiazole Chemistry

Development of Novel and Sustainable Synthetic Approaches

The future of synthesizing 4-(chloromethyl)benzo[d]isothiazole and its isomers is geared towards developing methodologies that are not only efficient but also environmentally benign and sustainable. nih.gov Traditional synthetic routes often rely on harsh reagents and conditions. For instance, a conventional method for preparing the related 2-(chloromethyl)-benzo[d]-thiazole involves reacting 2-aminobenzenethiol with chloroacetic acid in the presence of polyphosphoric acid at high temperatures (180°C). jyoungpharm.org While effective, this process requires significant energy input and utilizes a strong acid that can be difficult to handle and dispose of.

Future research is focused on overcoming these limitations through several key strategies:

Catalytic Systems: The use of transition-metal catalysis, particularly copper(I)-catalyzed intramolecular N–S bond formation, has shown promise for constructing the benzo[d]isothiazol-3(2H)-one ring system under an oxygen atmosphere. nih.gov Adapting such catalytic methods for the synthesis of chloromethylated derivatives could lead to milder reaction conditions and improved yields.

Green Solvents and Reagents: A significant shift towards using greener solvents like water is anticipated. nih.gov Microwave-assisted synthesis in aqueous media has already been successfully employed for producing sulfonylmethylbenzothiazoles, demonstrating a rapid and environmentally friendly alternative. jyoungpharm.org The development of similar microwave-promoted or electrochemical methods for this compound would represent a substantial advancement in sustainable chemistry. researchgate.net

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to batch processes. Implementing flow chemistry for the chloromethylation and subsequent derivatization of benzo[d]isothiazoles could streamline production and minimize waste.

Alternative Halogenation/Methylation Sources: Research into safer and more selective reagents for introducing the chloromethyl group is ongoing. This includes exploring alternatives to traditional chloromethylating agents which are often hazardous. The use of reagents like Selectfluor, which contains a chloromethyl group [1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)], in other contexts highlights the potential for designing multifunctional reagents for more efficient syntheses. nih.govnih.gov

A comparative table of conventional versus emerging synthetic strategies is presented below.

FeatureConventional Synthesis (e.g., Polyphosphoric Acid)Emerging Sustainable Approaches
Catalyst Strong Acid (Stoichiometric)Transition Metals (e.g., Cu(I)), Electrocatalysis nih.govresearchgate.net
Solvent High-boiling organic solvents, or neatWater, Isopropyl alcohol, Green Solvents nih.govresearchgate.net
Energy Input High Temperature (e.g., 180°C) jyoungpharm.orgRoom Temperature, Microwave Irradiation jyoungpharm.org
Process Type Batch ProcessingContinuous Flow, Electrochemical Cells researchgate.net
Sustainability High energy use, potentially hazardous reagentsLower energy, safer reagents, reduced waste

Exploration of Unconventional Reactivity Patterns

The chloromethyl group is a versatile functional group, typically known for its susceptibility to nucleophilic substitution reactions. While this reactivity is foundational, future research will likely delve into more unconventional transformations to expand the synthetic utility of this compound.

The chlorine atom in the chloromethyl group is a good leaving group, making the benzylic-like carbon an electrophilic site. This allows for facile reaction with a wide range of nucleophiles. For example, the reaction of the analogous 2-(chloromethyl)-benzo[d]-thiazole with substituted phenols in the presence of a base like potassium carbonate readily yields ether-linked benzothiazole (B30560) derivatives. jyoungpharm.org Similarly, reactions with heterocyclic amines, such as piperidine (B6355638) and morpholine, have been shown to selectively replace chlorine atoms on related isothiazole (B42339) rings. researchgate.net

Future explorations of reactivity are expected to include:

Cross-Coupling Reactions: Investigating the participation of the chloromethyl group in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) could enable the direct linkage of the benzo[d]isothiazole moiety to a diverse array of organic fragments, including aryl, alkynyl, and vinyl groups.

Radical Chemistry: Photoredox catalysis or other radical initiation methods could unlock novel reaction pathways. For instance, the homolytic cleavage of the C-Cl bond could generate a benzo[d]isothiazol-4-ylmethyl radical, a reactive intermediate capable of participating in addition reactions or C-H functionalization.

Ring Expansion/Rearrangement: Under specific conditions, such as those mediated by molybdenum hexacarbonyl, isoxazole (B147169) rings (related N-O heterocycles) can undergo ring expansion to form pyridones. beilstein-journals.org Investigating whether the benzo[d]isothiazole ring can be induced to undergo similar skeletal rearrangements or ring expansions could lead to the discovery of entirely new heterocyclic scaffolds.

Organocatalysis: The development of organocatalytic methods to activate the chloromethyl group or the benzo[d]isothiazole ring could provide metal-free alternatives for derivatization, aligning with green chemistry principles.

The table below summarizes the expected reactivity of the chloromethyl group.

Reaction TypeNucleophile/ReagentExpected Product Class
Nucleophilic Substitution Alcohols, Phenols, ThiolsEthers, Thioethers
Amines (primary, secondary)Secondary, Tertiary Amines researchgate.net
CyanideNitriles
AzideAzides
Cross-Coupling Boronic Acids (Suzuki)Arylmethyl-benzo[d]isothiazoles
Terminal Alkynes (Sonogashira)Propargyl-benzo[d]isothiazoles
Reductive Coupling Metal reductantsDimerized (bibenzyl-like) structures

Integration into Advanced Chemical Technologies and Methodologies

The unique structure of this compound makes it a valuable building block for integration into sophisticated chemical technologies. Its utility extends beyond being a simple intermediate, positioning it as a key component in the development of functional molecules and materials.

Medicinal Chemistry and Drug Discovery: The benzo[d]isothiazole core is a "privileged scaffold" found in compounds targeting a range of biological pathways. arkat-usa.org For example, derivatives have been investigated as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy and as cytotoxic agents against various cancer cell lines. nih.govnih.gov The chloromethyl group serves as a crucial linker, allowing the benzo[d]isothiazole unit to be tethered to other pharmacophores or solubilizing groups to create novel drug candidates.

Functional Materials: The rigid, aromatic benzo[d]isothiazole system can be incorporated into polymers or organic frameworks. The chloromethyl group provides a convenient anchor point for polymerization or for grafting the molecule onto surfaces to create materials with tailored electronic, optical, or self-assembly properties.

Probe Development: By reacting this compound with fluorescent dyes, quencher molecules, or affinity tags, it can be converted into chemical probes for studying biological systems. These probes can be used in techniques like fluorescence microscopy or pull-down assays to investigate the interactions and localization of target proteins.

Advanced Catalysis: The benzo[d]isothiazole moiety can act as a ligand for metal catalysts. The synthesis of novel ligands starting from this compound could lead to catalysts with improved activity, selectivity, or stability for a variety of organic transformations. For instance, the development of electro-organic synthesis relies on creating complex molecular frameworks, a process where versatile intermediates are crucial. researchgate.net

The integration of this compound into various technologies is summarized below.

Technology AreaRole of this compoundPotential Application
Drug Discovery Reactive intermediate for synthesizing complex molecules. nih.govDevelopment of novel anti-cancer or anti-inflammatory agents. nih.govnih.gov
Materials Science Monomer or building block for functional polymers.Organic light-emitting diodes (OLEDs), sensors, conductive polymers.
Biotechnology Precursor for chemical probes and bioconjugates.Fluorescent imaging, target identification and validation.
Catalysis Precursor for novel organometallic or organic ligands.Asymmetric synthesis, green oxidation/reduction reactions.

Q & A

Q. What are the optimal synthetic routes for 4-(Chloromethyl)benzo[d]isothiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as halogenation of benzo[d]isothiazole precursors followed by chloromethylation. For example, AI-driven retrosynthesis tools (e.g., Template_relevance models) predict feasible routes using halogenated intermediates and catalysts like Pd or Cu . Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C), and stoichiometric ratios of chloromethylating agents (e.g., ClCH₂SO₂Cl). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by NMR (¹H/¹³C) and LC-MS are critical for verifying purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the chloromethyl group (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms the chloromethyl carbon (δ 40–45 ppm) and aromatic carbons .
  • Infrared (IR) Spectroscopy : Peaks at 650–750 cm⁻¹ (C-Cl stretch) and 1500–1600 cm⁻¹ (C=N/C=S in isothiazole) validate functional groups .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization (Rf ~0.5 in 3:1 hexane/ethyl acetate) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity, and what contradictions exist in reported data?

  • Methodological Answer : Substitutions on the chloromethyl group or benzo[d]isothiazole core significantly alter bioactivity. For instance, replacing the chloromethyl group with a piperazine moiety (e.g., 3-(piperazin-1-yl)benzo[d]isothiazole) abolishes dopamine D2 receptor binding but retains serotonin receptor affinity, highlighting target specificity . Contradictions arise when similar derivatives show opposing effects in enzyme inhibition assays (e.g., kinase vs. phosphatase inhibition). Resolving these requires comparative SAR studies, molecular docking (AutoDock Vina), and in vitro dose-response curves (IC₅₀/EC₅₀ comparisons) .

Q. What mechanisms underlie the enzyme inhibition properties of this compound derivatives?

  • Methodological Answer : The chloromethyl group enhances electrophilicity, enabling covalent binding to cysteine residues in enzyme active sites. For example, in kinase inhibition assays, derivatives form disulfide bonds with Cys773 in EGFR, confirmed by X-ray crystallography and mutagenesis studies . Competitive inhibition assays (e.g., ADP-Glo™ Kinase Assay) and isothermal titration calorimetry (ITC) quantify binding affinities (Kd values). Paradoxically, some derivatives activate pro-apoptotic enzymes (e.g., caspase-3), necessitating dual-activity profiling .

Q. How can researchers address discrepancies in the stability of metal complexes involving this compound?

  • Methodological Answer : Stability variations in metal complexes (e.g., Co²⁺, Cu²⁺) stem from ligand geometry and π-backbonding capacity. Potentiometric titrations (pH 2–12) reveal that benzo[d]isothiazole’s sulfur atom donates electron density to metal d-orbitals, stabilizing complexes more effectively than isoxazole analogs. Conflicting stability constants (log β values) across studies may arise from solvent polarity (e.g., aqueous vs. DMSO) or counterion effects (Cl⁻ vs. NO₃⁻). Redox titrations and cyclic voltammetry clarify these discrepancies .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Esterification of the chloromethyl group (e.g., acetate prodrugs) enhances aqueous solubility. Hydrolysis in plasma releases the active compound .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) improve bioavailability, monitored via HPLC-MS in rodent plasma .
  • Co-crystallization : Co-crystals with succinic acid increase dissolution rates (pH 6.8 buffer, USP II apparatus) without altering bioactivity .

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